molecular formula C7H8O2 B046686 3-Hydroxybenzyl alcohol CAS No. 620-24-6

3-Hydroxybenzyl alcohol

Cat. No. B046686
CAS RN: 620-24-6
M. Wt: 124.14 g/mol
InChI Key: OKVJCVWFVRATSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Hydroxybenzyl alcohol can be synthesized through several methods. A notable approach includes the palladium-catalyzed carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols using formic acid as the CO source, showcasing a method to obtain various derivatives in moderate to good yields (Li et al., 2017). Another method involves Brønsted acid-catalyzed [4+3] cycloadditions of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines to construct biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzyl alcohol and its complexes has been extensively studied. For instance, the supramolecular structures of Co(III) and Cu(II) complexes with a novel alcohol and phenol-containing polyamine ligand show distinct coordination geometries and hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Xie et al., 2005).

Chemical Reactions and Properties

3-Hydroxybenzyl alcohol participates in various chemical reactions, including chemodivergent [5+2] cyclization and hydroxysulfenylation reactions, providing efficient methods for constructing benzoxathiepine scaffolds and synthesizing β-hydroxy sulfides (Zhao et al., 2016). The reactivity of 3-Hydroxybenzyl alcohol in solution at elevated temperatures also provides insights into its stability and reaction mechanisms in different solvents (Dorrestijn et al., 1999).

Physical Properties Analysis

The physical properties of 3-Hydroxybenzyl alcohol derivatives have been analyzed, revealing their roles in biological processes and chemical synthesis. For example, 4-Hydroxybenzyl alcohol, a naturally occurring cofactor of indoleacetic acid oxidase, highlights its biological significance and potential applications in plant physiology and biochemistry (Mumford et al., 1963).

Chemical Properties Analysis

The chemical properties of 3-Hydroxybenzyl alcohol, such as its antioxidant and anti-inflammatory activities, are important for understanding its potential therapeutic applications. A study on hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles demonstrates its pivotal role in protection against oxidative damage-related diseases due to its anti-inflammatory effects (Park et al., 2010).

Scientific Research Applications

  • Marine Applications : It inhibits larval settlement and growth of marine bacterial species, suggesting its potential as an antifoulant or antibiotic (Kwong et al., 2006).

  • Antibiotic Production : This compound inhibits the production of the antibiotic porfiromycin by Streptomyces verticillatus (Rickards & Rukachaisirikul, 1987).

  • Brain Injury Disorders : 4-hydroxybenzyl alcohol reduces cerebral infarct volumes in a murine model of focal brain ischemia/reperfusion, making it a valuable target for brain injury disorders (Descamps et al., 2009).

  • Plant Biology : It acts as a cofactor for indoleacetic acid oxidase, a plant enzyme (Mumford, Stark & Smith, 1963).

  • Pharmacological Activities : Exhibits multiple pharmacological activities, including anti-inflammation, anti-tumor, and anti-cerebral ischemia (Xu et al., 2022).

  • Sedative-Hypnotic Activities : Derivatives of 4-hydroxybenzyl alcohol exhibit strong sedative-hypnotic activity (Zhu et al., 2018).

  • Chemical Synthesis : Useful in constructing biologically important seven-membered heterocyclic scaffolds (Mei et al., 2017).

  • Neurodegenerative Diseases : Effective in delaying the progression of neurodegenerative diseases and increasing lifespan in models of C. elegans (Liu et al., 2022).

  • Environmental Microbiology : Participates in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane under anaerobic conditions (Verhagen et al., 1998).

  • Pharmaceutical Research : Its derivatives are of significant value for both fundamental research and practical applications due to the pharmaceutical importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).

Safety and Hazards

3-Hydroxybenzyl alcohol causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVJCVWFVRATSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20211035
Record name 3-Hydroxybenzyl alcohol
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Molecular Weight

124.14 g/mol
Source PubChem
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Physical Description

Solid
Record name 3-Hydroxybenzyl alcohol
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Product Name

3-Hydroxybenzyl alcohol

CAS RN

620-24-6
Record name 3-Hydroxybenzyl alcohol
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Record name 3-HYDROXYBENZYL ALCOHOL
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Record name 3-Hydroxybenzyl alcohol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaBH4 (775 mg, 20.5 mmol) is gradually added to a solution of 3-hydroxybenzaldehyde (5 g, 40.9 mmol) in EtOH (25 mL) while cooling the reaction mixture with cold water. This mixture is stirred for 5-10 min at the same temperature. And then dichloromethane (DCM) (100 mL) is added followed by a 2M HCl aqueous solution (until pH ˜3). The organic phase is separated and the final product is extracted 4 times from the aqueous phase with a EtOH/DCM mixture in the proportion of 1:3. The collected organic phases are dried on Na2SO4. After evaporation of the solvents under reduced pressure, a viscous colorless oil is obtained (4.9 g, 97%), which gradually crystallizes.
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Synthesis routes and methods III

Procedure details

Scheme 20 Example 4 illustrates the preparation of carbamates in which an alkyloxycarbonylimidazole 20.8 is employed. In this procedure, a carbinol 20.5 is reacted with an equimolar amount of carbonyl diimidazole 20.11 to prepare the intermediate 20.8. The reaction is conducted in an aprotic organic solvent such as dichloromethane or tetrahydrofuran. The acyloxyimidazole 20.8 is then reacted with an equimolar amount of the amine R′NH2 to afford the carbamate 20.7. The reaction is performed in an aprotic organic solvent such as dichloromethane, as described in Tet. Lett., 42, 2001, 5227, to afford the carbamate 20.7.
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Synthesis routes and methods IV

Procedure details

Scheme 20, Example 1 illustrates the preparation of carbamates employing a chloroformyl derivative of the carbinol 20.5. In this procedure, the carbinol 20.5 is reacted with phosgene, in an inert solvent such as toluene, at about 0°, as described in Org. Syn. Coll. Vol. 3, 167, 1965, or with an equivalent reagent such as trichloromethoxy chloroformate, as described in Org. Syn. Coll. Vol. 6, 715, 1988, to afford the chloroformate 20.6. The latter compound is then reacted with the amine component 20.3, in the presence of an organic or inorganic base, to afford the carbamate 20.7. For example, the chloroformyl compound 20.6 is reacted with the amine 20.3 in a water-miscible solvent such as tetrahydrofuran, in the presence of aqueous sodium hydroxide, as described in Org. Syn. Coll. Vol. 3, 167, 1965, to yield the carbamate 20.7. Alternatively, the reaction is performed in dichloromethane in the presence of an organic base such as diisopropylethylamine or dimethylaminopyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzyl alcohol
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3-Hydroxybenzyl alcohol
Reactant of Route 3
3-Hydroxybenzyl alcohol
Reactant of Route 4
3-Hydroxybenzyl alcohol
Reactant of Route 5
3-Hydroxybenzyl alcohol
Reactant of Route 6
3-Hydroxybenzyl alcohol

Q & A

ANone: 3-Hydroxybenzyl alcohol possesses the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. Although the provided abstracts don't contain detailed spectroscopic data, characteristic peaks in techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can confirm its structure. For instance, IR spectroscopy would show a broad peak around 3200-3600 cm-1 indicating the presence of the hydroxyl (-OH) groups, and NMR would confirm the presence and position of the aromatic ring protons.

A: The provided abstracts do not highlight 3-hydroxybenzyl alcohol as a catalyst. Instead, it's often studied as a reactant or a product. For example, it acts as a building block in synthesizing poly(methyl methacrylate-b-caprolactone) diblock copolymers. [] Additionally, it appears as a metabolite in fungal systems and during the degradation of certain pollutants. [, , ]

ANone: The provided research abstracts do not mention specific computational chemistry studies, simulations, or QSAR models for 3-hydroxybenzyl alcohol.

A: While direct structure-activity relationship (SAR) studies are not described in the provided abstracts, research on the mutagen formation potential (MFP) of 3-hydroxybenzyl alcohol compared to its parent pesticide, iprobenfos, offers some insight. [] This study demonstrated that 3-hydroxybenzyl alcohol, a transformation product of iprobenfos, exhibited a significantly higher MFP than the parent compound. This finding highlights how structural modifications can dramatically influence biological activity and potential environmental risks.

A: Although the provided abstracts don't directly address the stability and formulation of 3-hydroxybenzyl alcohol, research on etilefrine prodrugs provides some insights. Scientists synthesized 3'-(O-acyl) derivatives of etilefrine (α-[(ethylamino)methyl]-3'-hydroxybenzyl alcohol) to improve its solubility and lipophilicity, ultimately enhancing its bioavailability and pharmacokinetic profile. [] These findings suggest that structural modifications can be employed to tailor the physicochemical properties of compounds containing the 3-hydroxybenzyl alcohol moiety for specific applications.

ANone: Specific details about the PK/PD profile, ADME properties, and in vivo activity of 3-hydroxybenzyl alcohol are not explicitly discussed in the provided abstracts.

ANone: The provided abstracts primarily focus on 3-hydroxybenzyl alcohol as a chemical entity, a metabolite, or a component in other syntheses. Therefore, detailed information on its in vitro or in vivo efficacy, including cell-based assays, animal models, and clinical trials, is not available within this context.

ANone: The provided research primarily focuses on the chemical and environmental aspects of 3-hydroxybenzyl alcohol, without delving into potential resistance mechanisms or its relation to other compounds in that context.

A: Although the provided abstracts don't directly address the complete toxicological profile of 3-hydroxybenzyl alcohol, a study on pesticide transformation products revealed that 3-hydroxybenzyl alcohol showed a higher mutagen formation potential compared to its parent pesticide, iprobenfos. [] This finding raises concerns about potential long-term health effects and emphasizes the need for further toxicological evaluations.

ANone: The available abstracts do not specifically focus on drug delivery and targeting strategies for 3-hydroxybenzyl alcohol.

A: While the provided abstracts don't directly explore 3-hydroxybenzyl alcohol for its biomarker or diagnostic potential in a therapeutic context, its use in a near-infrared fluorescence probe for tyrosinase detection suggests possibilities for monitoring biological processes. [] This application highlights its potential as a valuable tool in studying enzymatic activity and related physiological changes.

A: Several analytical techniques are utilized to study 3-hydroxybenzyl alcohol and its derivatives. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) were employed to isolate and identify the compound from fungal cultures. [] High-performance liquid chromatography (HPLC), coupled with mass spectrometry (HPLC/MS/MS), and ion chromatography (IC) were used to analyze its degradation kinetics and identify intermediate products. [] These diverse analytical approaches underscore the importance of choosing appropriate techniques based on the specific research question and the complexity of the sample matrix.

A: While the provided abstracts don't offer specific strategies for mitigating the environmental impact of 3-hydroxybenzyl alcohol, its identification as a degradation product of pesticides, particularly its higher mutagen formation potential compared to its parent compound, [] underscores the need for further research on its environmental fate, potential risks, and mitigation strategies.

A: The provided abstracts mention the utilization of various analytical techniques like TLC, GC/MS, HPLC, and HPLC/MS/MS to study 3-hydroxybenzyl alcohol. [, ] While specific details about the validation of these analytical methods are not discussed, ensuring the accuracy, precision, and specificity of these methods is crucial for reliable data interpretation and drawing meaningful conclusions from the research findings.

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